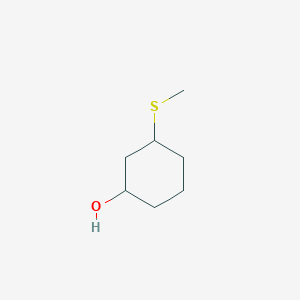

3-(Methylsulfanyl)cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfanyl)cyclohexan-1-ol is a chemical compound with the CAS Number: 51755-67-0. It has a molecular weight of 146.25 and its IUPAC name is 3-(methylthio)cyclohexan-1-ol . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and vapor pressure were not found in the retrieved data.Applications De Recherche Scientifique

Stereoselective Synthesis and Molecular Interactions

A significant application of sulfanyl compounds involves their use in stereoselective synthesis processes. For instance, the synthesis of oxetanes from diols, including those bearing sulfanyl groups, demonstrates the utility of sulfanyl compounds in generating cyclic structures with potential applications in pharmaceuticals and material science. This process, explored through the Mitsunobu reaction, highlights the versatility of sulfanyl-functionalized compounds in organic synthesis (Christlieb et al., 2001).

Role in Flavor and Fragrance Chemistry

Research on sulfanyl compounds in hop (Humulus lupulus L.) underlines their significance in flavor and fragrance chemistry. The identification of cysteine and glutathione conjugates of sulfanyl alcohols in hop varieties suggests a critical role in the flavor profile of beers and other hop-derived products. This finding opens avenues for the biotechnological and chemical manipulation of flavor compounds in food and beverages (Chenot, Robiette, & Collin, 2019).

Catalytic Systems and Chemical Reactions

Sulfanyl-functionalized cyclohexanols also find applications in catalysis and chemical transformations. A study demonstrated the use of cis-1,2-cyclohexanediol, a compound structurally related to sulfanyl cyclohexanols, in creating an active Cu-catalytic system for synthesizing aryl, heteroaryl, and vinyl sulfides. This catalytic system showcases the potential of sulfanyl cyclohexanols in facilitating diverse chemical reactions, including cross-coupling processes that are foundational in creating complex molecular architectures (Kabir et al., 2010).

Advanced Materials and Nanotechnology

The exploration of sulfanyl compounds in materials science, particularly in the development of nanoparticles and advanced materials, indicates their broad applicability. Starch nanoparticles prepared in an ionic liquid-based microemulsion system illustrate the role of sulfanyl compounds in synthesizing novel materials with potential applications in drug delivery and biotechnology (Wang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-methylsulfanylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLWDNWYHGCEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)

![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)